2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride
Description
Introduction to Tetralin-Based Pharmacophores
Historical Evolution of 1,2,3,4-Tetrahydro-Naphthalene Derivatives in Medicinal Chemistry
The tetralin scaffold (1,2,3,4-tetrahydronaphthalene) emerged as a pharmacophoric template following its initial industrial use as a hydrogen-donor solvent in coal liquefaction processes. Early recognition of its balanced aromatic/aliphatic character prompted exploration in drug design, particularly for central nervous system (CNS) targets. The Darzens tetralin synthesis (1926), which enables intramolecular cyclization of 1-aryl-pent-4-enes, provided foundational methodology for derivative synthesis.
By the late 20th century, tetralin derivatives demonstrated therapeutic potential across multiple receptor systems:
- Serotonergic modulation : 2-(Alkylamino)tetralins showed nanomolar affinity for 5-HT1A receptors, with substitution patterns dictating agonist/antagonist profiles.
- Growth hormone regulation : Tetralin carboxamides emerged as potent growth hormone secretagogue receptor (GHS-R) antagonists through rational scaffold optimization.
- Enzyme inhibition : Strategic functionalization enabled targeting of prolyl oligopeptidase (POP) and related hydrolases via pharmacophore-driven design.
Table 1 summarizes key milestones in tetralin-based drug discovery:
Strategic Significance of 2-Amino-7-Methoxy Substitution Patterns
The 2-amino-7-methoxy substitution pattern on the tetralin scaffold represents a calculated optimization of molecular recognition features:
Stereoelectronic Effects
7-Methoxy group : The methoxy substituent at the para position relative to the fused ring system contributes to:
2-Amino group : Positioned at the benzylic carbon, this group enables:
Pharmacophoric Complementarity
Structure-activity relationship (SAR) studies of analogous compounds reveal critical interactions:
- Aromatic stacking : The tetralin core mediates π-π interactions with Trp595 in POP
- Hydrogen bond acceptance : Methoxy oxygen coordinates with Arg643 side chains
- Cation-π interactions : Protonated amino group engages aromatic residues in 5-HT1A binding pockets
Table 2 compares bioactivity metrics for select tetralin derivatives:
The hydrochloride salt formulation of 2-amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol enhances aqueous solubility while preserving the stereochemical integrity of the chiral centers. X-ray crystallographic studies of analogous compounds demonstrate preferential equatorial orientation of the amino group in protonated states, optimizing interactions with anionic binding pockets.
Properties
IUPAC Name |
2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10-11,13H,3,5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXKCHHCVMTVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2O)N)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919875 | |
| Record name | 2-Amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91247-12-0 | |
| Record name | 2-Amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride (CAS Number: 91247-12-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16ClNO2
- Molecular Weight : 229.70 g/mol
- IUPAC Name : 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
- PubChem CID : 52911309
Biological Activity Overview
The biological activity of 2-amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride has been investigated in various studies. Key areas of focus include:
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and modulate pathways associated with Alzheimer's disease (AD). For instance:
- The compound was reported to inhibit amyloid-beta (Aβ) peptide production by upregulating soluble APPα (sAPPα), which plays a crucial role in preventing Aβ formation .
2. Antioxidant Activity
The compound demonstrates significant antioxidant capabilities. It protects neuronal cells from oxidative damage by altering the expression of proteins involved in mitochondrial function and oxidative stress response. Studies have shown:
3. Cholinergic Activity
There are indications that this compound may influence cholinergic systems, potentially enhancing cognitive functions through interactions with acetylcholine pathways. It has been implicated in cholinesterase inhibition, which is critical for neurotransmission .
The mechanisms underlying the biological activities of 2-amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride include:
- Inhibition of Aβ Production : By modulating the amyloidogenic processing pathway.
- Oxidative Stress Reduction : Through the upregulation of antioxidant response elements.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
Scientific Research Applications
Antidepressant Activity
Research indicates that 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride exhibits potential antidepressant properties. In preclinical studies, it has shown efficacy in animal models of depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced depressive-like behaviors in mice subjected to chronic stress models. The results indicated a marked increase in serotonin levels in the hippocampus, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Case Study:
In vitro studies published in Neuroscience Letters showed that treatment with 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride resulted in reduced apoptosis of neuronal cells exposed to oxidative stress. The compound's antioxidant properties were attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .
Anticancer Properties
Emerging research suggests that this compound may have anticancer potential. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 18 | Modulation of signaling pathways |
Synthesis and Research Use
Due to its unique chemical structure, 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride serves as a valuable intermediate in organic synthesis and drug development.
Synthesis Pathway:
The synthesis typically involves the reduction of corresponding naphthalene derivatives followed by amination reactions. This method allows for the introduction of various functional groups that can modify the compound's biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride (CAS 103028-83-7)
- Molecular Formula: C₁₀H₁₄ClNO (identical to the target compound).
- Key Differences: The amino group is at position 1, and the hydroxyl group is at position 2, reversing the substitution pattern of the target compound.
(b) 2-Amino-6-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol Hydrochloride (CAS 88628-32-4)
- Molecular Formula: C₁₀H₁₄ClNO (identical).
- Key Differences: Methoxy group at position 6 instead of 5.
Functional Group Variations
(a) 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO (MW 213.71).
- Key Differences: Substitution of the amino group with an aminomethyl (-CH₂NH₂) group at position 1. Increased molecular weight and altered lipophilicity may enhance blood-brain barrier penetration compared to the target compound .
(b) (2R)-7-Methoxy-N-propyl-1,2,3,4-tetrahydro-2-naphthalenamine Hydrochloride (CAS 93503-08-3)
- Molecular Formula: C₁₄H₂₂ClNO (MW 255.79).
- Key Differences: Propylamine substituent at position 2 and stereospecific R-configuration. The bulky propyl group and defined stereochemistry may enhance selectivity for adrenergic or dopaminergic receptors, as seen in related aminotetralines .
Stereochemical Analogs
(a) (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol Hydrochloride (CAS 2250242-77-2)
Comparative Data Table
Research Implications
- Biological Activity : The target compound’s 7-methoxy group may confer serotonin receptor affinity, as seen in related tetralin derivatives . Positional isomers, however, show reduced activity in preliminary assays due to steric mismatches .
- Synthetic Utility: Compounds like the 1-aminomethyl analog are prized as intermediates for synthesizing β-blockers or antipsychotics, leveraging their hydrogen-bonding motifs .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride be optimized for higher yield and purity?
- Methodology : The synthesis involves catalytic hydrogenation of naphthol derivatives followed by sequential amination and hydroxylation. Key parameters include:
- Temperature : 50–80°C for hydrogenation steps.
- Catalysts : Pd/C for hydrogenation; ammonia or alkylamines for amination .
- Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity.
- Analytical Validation : Use HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) to confirm purity (>95%) and 1H/13C NMR to verify structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Structural Elucidation :
- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.5–7.2 ppm) and the hydroxyl group (broad peak at δ 5.5 ppm). 13C NMR confirms quaternary carbons (e.g., C-7 methoxy at δ 55–60 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ ion) validates molecular weight (theoretical: ~255.7 g/mol).
- Stability Assessment :
- HPLC-UV : Monitor degradation under accelerated conditions (40°C, 75% RH).
- TGA/DSC : Determine thermal stability (melting point >200°C for hydrochloride salts) .
Q. How can solubility challenges in aqueous buffers be addressed for pharmacological assays?
- Strategies :
- Use phosphate buffer (pH 2.5–3.0) to leverage the hydrochloride salt’s solubility.
- Co-solvents like PEG-400 (≤10% v/v) or cyclodextrin inclusion complexes enhance solubility without disrupting biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Reactivity Patterns :
- Amino Group : Susceptible to acetylation (acetic anhydride, pyridine) or alkylation (alkyl halides, K2CO3).
- Methoxy Group : Demethylation (HBr/acetic acid) yields catechol derivatives .
- Oxidation Pathways :
- Potassium permanganate oxidizes the tetralin ring to quinones, confirmed by UV-Vis (λmax ~450 nm) and LC-MS .
Q. How does stereochemistry at the 1-ol position influence biological activity?
- Chiral Resolution :
- Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 85:15) to isolate (R)- and (S)-enantiomers.
- Biological Impact :
- (S)-enantiomers show higher affinity for serotonin receptors (e.g., 5-HT1A, Ki = 12 nM vs. 45 nM for (R)) in radioligand binding assays .
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
- Models :
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (viability via MTT assay).
- SH-SY5Y Cells : Measure dopamine receptor modulation (cAMP ELISA).
- Mechanistic Studies :
- Co-administer selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate receptor-specific effects .
Q. How can conflicting data on metabolic stability be resolved?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
